An In-depth Technical Guide to 4-Oxo-4-piperazin-1-yl-butyric Acid and Its Derivatives
An In-depth Technical Guide to 4-Oxo-4-piperazin-1-yl-butyric Acid and Its Derivatives
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Oxo-4-piperazin-1-yl-butyric acid and its key derivatives. The information is intended for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental methodologies, and the biological relevance of this chemical scaffold.
Introduction and Nomenclature
The term "4-Oxo-4-piperazin-1-yl-butyric acid" refers to a core chemical structure that can be ambiguous without further specification of the substituent on the 4-position of the piperazine ring. This guide will focus on the parent compound and its two most common derivatives: the N-methyl and the N-Boc protected forms, which have distinct and significant applications in research and development.
Physicochemical Properties
The fundamental physicochemical properties of the parent compound and its key derivatives are summarized below. These properties are crucial for understanding the behavior of these molecules in various experimental and physiological settings.
Table 1: Core Chemical Properties
| Property | 4-Oxo-4-(piperazin-1-yl)butanoic acid | 4-(4-Methyl-piperazin-1-yl)-4-oxo-butyric acid | 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid |
| CAS Number | 72547-43-4 | 72547-44-5 | 288851-44-5[1] |
| Molecular Formula | C₈H₁₄N₂O₃ | C₉H₁₆N₂O₃[2] | C₁₃H₂₂N₂O₅[1] |
| Molecular Weight | 186.21 g/mol | 200.23 g/mol [2] | 286.32 g/mol [1] |
| IUPAC Name | 4-oxo-4-(piperazin-1-yl)butanoic acid | 4-(4-methylpiperazin-1-yl)-4-oxobutanoic acid | 4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxobutanoic acid[1] |
Table 2: Physical and Predicted Properties
| Property | 4-Oxo-4-(piperazin-1-yl)butanoic acid | 4-(4-Methyl-piperazin-1-yl)-4-oxo-butyric acid | 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid |
| Appearance | Not specified | Light yellow crystalline powder | Not specified |
| Melting Point | Not specified | 124 - 126 °C | Not specified |
| Boiling Point | Not specified | Not specified | Not specified |
| Solubility | Not specified | Enhanced solubility and stability in formulations[3] | Moderate in polar solvents[4] |
| pKa (Predicted) | Not specified | Not specified | Not specified |
| LogP (Predicted) | Not specified | Not specified | -0.2[1] |
| Storage Conditions | Not specified | 0-8°C | Sealed in dry, 2-8°C[5] |
Synthesis and Purification
A generalized synthesis for 4-oxo-4-(substituted-piperazin-1-yl)butanoic acid derivatives typically involves a two-step process. The first step establishes the 4-oxobutanoic acid moiety, and the second step couples it with the desired piperazine derivative.
Generalized Synthetic Workflow
Caption: Generalized synthetic workflow for 4-oxo-4-(piperazin-1-yl)butyric acid derivatives.
Experimental Protocol: General Synthesis
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Step 1: Friedel-Crafts Acylation (Example for a related intermediate)
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To a stirred suspension of a Lewis acid catalyst (e.g., anhydrous aluminum chloride) in an appropriate solvent (e.g., nitrobenzene or carbon disulfide), add the aromatic hydrocarbon (e.g., toluene) dropwise at a reduced temperature (e.g., 0-5 °C).
-
Slowly add succinic anhydride to the mixture, maintaining the temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
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The reaction is then quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
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The resulting solid is collected by filtration, washed with water and a non-polar solvent (e.g., hexane), and then purified, typically by recrystallization, to yield the 4-aryl-4-oxobutanoic acid intermediate.
-
-
Step 2: Amide Coupling
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The 4-aryl-4-oxobutanoic acid intermediate is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM).
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The desired piperazine derivative (e.g., 1-methylpiperazine or 1-Boc-piperazine) is added to the solution, often in slight excess.
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A coupling agent (e.g., DCC, EDC with HOBt) or a base (e.g., triethylamine) is added to facilitate the amide bond formation.
-
The reaction mixture is stirred at room temperature or gentle heat for several hours until completion, monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove unreacted starting materials and byproducts.
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The final product is isolated and purified using techniques such as column chromatography or recrystallization.
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Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperazine ring protons, typically in the range of 2.5-4.0 ppm. The methylene protons of the butyric acid chain would appear as two triplets, likely between 2.5 and 3.0 ppm. For the N-methyl derivative, a singlet corresponding to the methyl group protons would be observed around 2.3 ppm. For the N-Boc derivative, a singlet for the nine equivalent protons of the tert-butyl group would be prominent around 1.4 ppm.
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¹³C NMR: The carbon NMR would show signals for the carbonyl carbons of the amide and carboxylic acid around 170-180 ppm. The carbons of the piperazine ring would appear in the 40-50 ppm region, while the methylene carbons of the butyric acid chain would be in the 25-35 ppm range. The N-methyl carbon would be around 45 ppm, and the quaternary and methyl carbons of the Boc group would be observed around 80 ppm and 28 ppm, respectively.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by strong absorption bands corresponding to the carbonyl groups. A broad O-H stretch from the carboxylic acid would be expected around 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid would appear around 1700-1725 cm⁻¹, and the C=O stretch of the amide would be observed around 1630-1660 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry would show the molecular ion peak corresponding to the mass of the specific derivative. Fragmentation patterns would likely involve cleavage of the butyric acid chain and fragmentation of the piperazine ring.
Applications in Drug Development
The 4-oxo-4-(piperazin-1-yl)butyric acid scaffold is of significant interest in medicinal chemistry and drug development due to the versatile nature of the piperazine ring, which can be modified to tune the pharmacological properties of a molecule.[3]
Pharmaceutical Intermediates
The N-methyl derivative, 4-(4-methyl-piperazin-1-yl)-4-oxo-butyric acid, is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.[3] Its structure allows for further chemical modifications to develop compounds with desired biological activities.
PROTAC Linkers
The N-Boc protected derivative, 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid, serves as a bifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs).[7][8] PROTACs are a novel therapeutic modality designed to selectively degrade target proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.
PROTAC Mechanism of Action
References
- 1. 4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid | C13H22N2O5 | CID 545895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 72547-44-5 | 4-(4-Methylpiperazin-1-yl)-4-oxobutanoic acid - Moldb [moldb.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Oxo-4-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butanoic acid (730973-44-1) for sale [vulcanchem.com]
- 5. 288851-44-5|4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)-4-oxobutanoic acid|BLD Pharm [bldpharm.com]
- 6. 72547-43-4|4-Oxo-4-(piperazin-1-yl)butanoic acid|BLD Pharm [bldpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]





